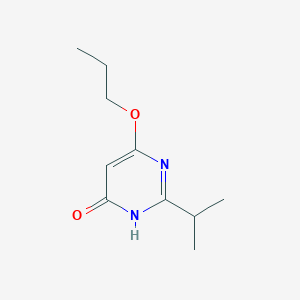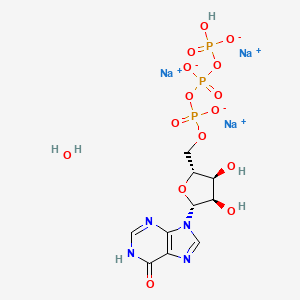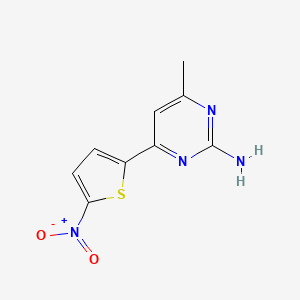
4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine typically involves multiple steps, starting from acyclic starting materials. One common method involves the following steps :
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: This step involves the conversion of the intermediate to an aromatic compound.
S-Methylation:
Oxidation: The oxidation of the intermediate to form methylsulfonyl compounds.
Formation of Guanidines: The final step involves the reaction with suitable amines to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amino derivatives, and various substituted pyrimidines.
科学的研究の応用
4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antitrypanosomal and antiplasmodial activities. It has shown promising results in vitro against Trypanosoma brucei rhodesiense and Plasmodium falciparum.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for more complex materials.
Biological Research: It is used in studies related to enzyme inhibition and as a probe for understanding biological pathways.
作用機序
The mechanism of action of 4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. In the case of its antitrypanosomal activity, the compound is believed to inhibit key enzymes involved in the parasite’s metabolic pathways . The nitro group plays a crucial role in its bioactivity, potentially through redox cycling and the generation of reactive oxygen species.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core and is studied for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidine: Another related compound with applications in antiviral and anticancer research.
Uniqueness
4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine is unique due to the presence of the nitrothiophene moiety, which imparts distinct electronic properties and enhances its biological activity. This structural feature differentiates it from other pyrimidine derivatives and contributes to its specific applications in medicinal and materials chemistry.
特性
CAS番号 |
913322-63-1 |
|---|---|
分子式 |
C9H8N4O2S |
分子量 |
236.25 g/mol |
IUPAC名 |
4-methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C9H8N4O2S/c1-5-4-6(12-9(10)11-5)7-2-3-8(16-7)13(14)15/h2-4H,1H3,(H2,10,11,12) |
InChIキー |
IUYDSHULUSFREJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N)C2=CC=C(S2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


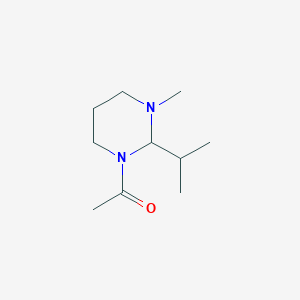
![2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline](/img/structure/B13103597.png)
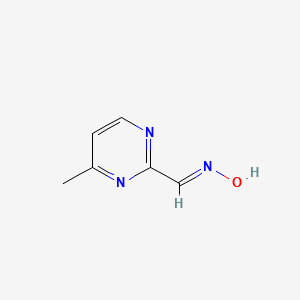



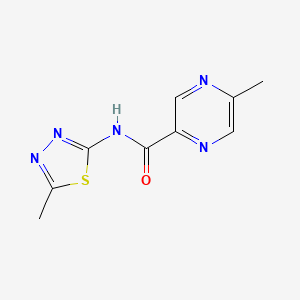

![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13103654.png)
![2-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103661.png)


